![molecular formula C12H14O4 B15169363 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid CAS No. 650141-66-5](/img/structure/B15169363.png)
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is an organic compound that features a methoxyphenyl group attached to a prop-2-enoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid typically involves the reaction of 4-methoxybenzyl alcohol with an appropriate acylating agent under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The resulting intermediate is then subjected to further reactions to introduce the prop-2-enoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-methoxybenzoic acid, while reduction could produce 4-methoxybenzyl alcohol.
Applications De Recherche Scientifique
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The methoxyphenyl group can interact with enzymes and receptors, modulating their activity. The prop-2-enoic acid moiety can participate in various biochemical reactions, influencing cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxyphenylacetic acid
- 4-Methoxybenzoic acid
- 4-Methoxybenzyl alcohol
Uniqueness
2-{[(4-Methoxyphenyl)methoxy]methyl}prop-2-enoic acid is unique due to its specific structure, which combines a methoxyphenyl group with a prop-2-enoic acid moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Numéro CAS |
650141-66-5 |
|---|---|
Formule moléculaire |
C12H14O4 |
Poids moléculaire |
222.24 g/mol |
Nom IUPAC |
2-[(4-methoxyphenyl)methoxymethyl]prop-2-enoic acid |
InChI |
InChI=1S/C12H14O4/c1-9(12(13)14)7-16-8-10-3-5-11(15-2)6-4-10/h3-6H,1,7-8H2,2H3,(H,13,14) |
Clé InChI |
FARDFNKYZXVOOS-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)COCC(=C)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


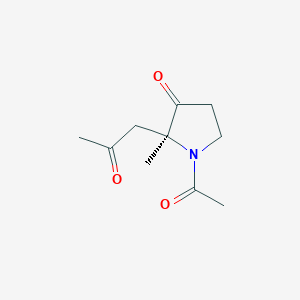
![3,4-Dihydro-5H-[1,4]diazepino[5,6-b]quinoxalin-5-one](/img/structure/B15169282.png)
![N-{3-[4-(2-Methoxyphenyl)piperazin-1-yl]propanoyl}-L-cysteine](/img/structure/B15169283.png)
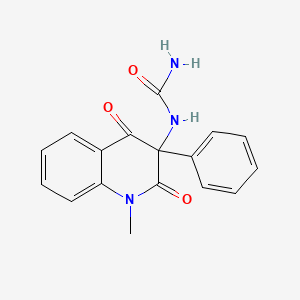
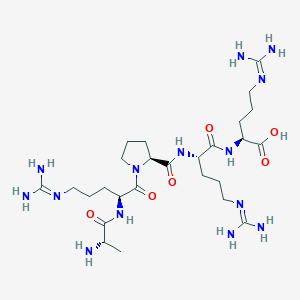
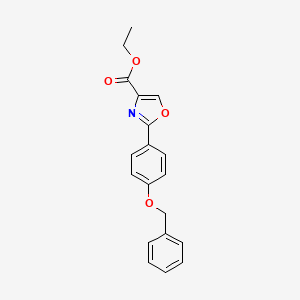

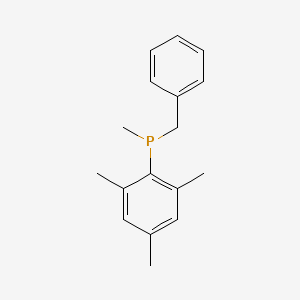
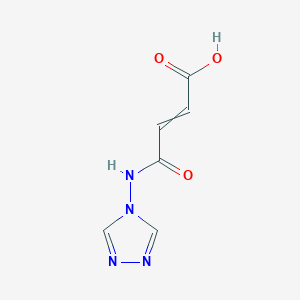

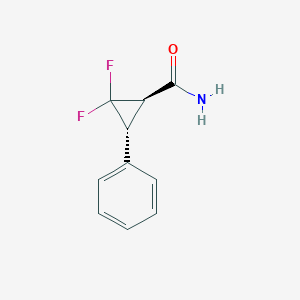

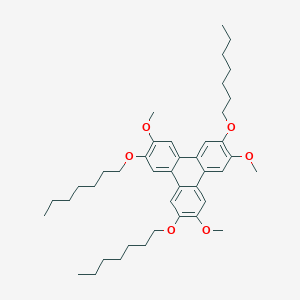
![N-[3,5-Bis(trifluoromethyl)phenyl]-2,6-dichlorobenzene-1-sulfonamide](/img/structure/B15169360.png)
